molecular formula C10H12O3 B8783742 1-[3-(Methoxymethoxy)phenyl]ethan-1-one CAS No. 124414-06-8

1-[3-(Methoxymethoxy)phenyl]ethan-1-one

Cat. No. B8783742
M. Wt: 180.20 g/mol
InChI Key: JUULFFKCNJHMAQ-UHFFFAOYSA-N
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Patent
US07700628B2

Procedure details

To a stirred solution of 3-hydroxyacetophenone (20.40 g, 150 mmol) in CH2Cl2 (450 mL) at 0° C. under N2 was added N,N-diisopropylethylamine (52.25 mL, 300 mmol) followed by methyl chloromethyl ether (MOM chloride) (13.67 mL, 180 mmol) over a period of 30 min. The reaction was stirred at 0° C. for 30 min and then at room temperature for 2 h. The reaction was quenched with H2O (500 mL). The organic solution was separated, washed with H2O (2×500 mL), 0.5 N NaOH (2×100 mL), and again with H1120 (200 mL). The organic solution was dried (Na2 SO4) and concentrated. The resulting residue was purified by filtration through a pad of silica gel using n-hexanes through 2-5% EtOAc/n-hexanes to give the desired product (17.30 g, 64%); TLC Rf: 0.45 (20% EtOAc/n-hexanes).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
52.25 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
13.67 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].C(N(CC)C(C)C)(C)C.Cl[CH2:21][O:22][CH3:23]>C(Cl)Cl>[CH3:21][O:22][CH2:23][O:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([C:2](=[O:3])[CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
52.25 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.67 mL
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
WASH
Type
WASH
Details
washed with H2O (2×500 mL), 0.5 N NaOH (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was dried (Na2 SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting residue was purified by filtration through a pad of silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCOC1=CC(=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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